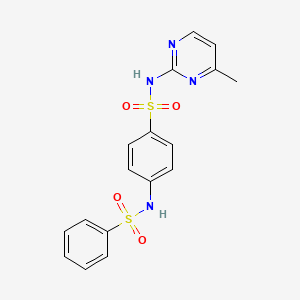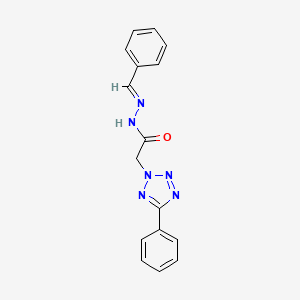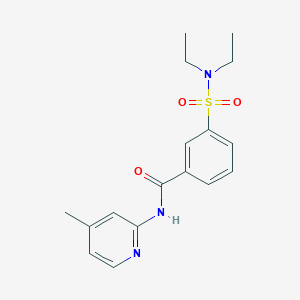
4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is a complex organic compound characterized by its sulfonamide groups and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde and a urea derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the sulfonylated benzene derivative under controlled conditions, often using a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the sulfonamide groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating diseases by inhibiting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzenesulfonylamino-N-(4-chloro-pyrimidin-2-yl)-benzenesulfonamide
- 4-Benzenesulfonylamino-N-(4-ethyl-pyrimidin-2-yl)-benzenesulfonamide
- 4-Benzenesulfonylamino-N-(4-phenyl-pyrimidin-2-yl)-benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-Benzenesulfonylamino-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is unique due to the presence of the methyl group on the pyrimidine ring. This methyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its effectiveness in certain applications.
Properties
Molecular Formula |
C17H16N4O4S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N4O4S2/c1-13-11-12-18-17(19-13)21-27(24,25)16-9-7-14(8-10-16)20-26(22,23)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,18,19,21) |
InChI Key |
BFLNKNVVAWTHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B11535671.png)

![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11535700.png)
![2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11535704.png)

![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11535706.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11535714.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11535726.png)

![1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11535737.png)
![5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11535741.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11535753.png)
